molecular formula C12H18BFN2O2 B1407395 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1704063-92-2

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1407395
M. Wt: 252.1 g/mol
InChI Key: CTZZIMUPKCKUNQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid” is C12H18BFN2O2. The InChI code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 252.1 g/mol.

Scientific Research Applications

  • Anti-inflammatory effect of a new piperazine derivative

    • Field : Pharmacology
    • Application : This study investigates the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .
    • Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
    • Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .
  • Analysis of intermolecular interactions in a triazole derivative

    • Field : Crystallography
    • Application : The study prepared and structurally characterized a derivative of 1,2,4 triazoles .
    • Methods : The crystal structure was observed to be stabilized by the presence of various intermolecular interactions in the crystalline solid .
    • Results : The interaction energy of these interactions was evaluated through the PIXEL method with decomposition of the total energy into the coulombic, polarization, dispersion, and repulsion contribution .
  • Synthesis of Anti-depressant Molecules

    • Field : Pharmacology
    • Application : This study discusses the synthesis of anti-depressant molecules via metal-catalyzed reactions .
    • Methods : The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .
  • Synthesis of Substituted Aniline Products

    • Field : Organic Chemistry
    • Application : 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an important organic building block to synthesize substituted aniline products .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results of the synthesis are not provided in the source .
  • Antifungal Activity of Piperazine Chrome-2-one Compounds

    • Field : Pharmacology
    • Application : This study investigates the antifungal activity of piperazine chrome-2-one compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
  • Synthesis of Pyrrolopyrimidine Kinase Inhibitors
    • Field : Organic Chemistry
    • Application : 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an important organic building block to synthesize substituted aniline products, including pyrrolopyrimidine kinase inhibitors .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results of the synthesis are not provided in the source .

Safety And Hazards

While specific safety and hazard information for “4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid” is not available, boronic acids in general can be harmful if swallowed . They may also cause skin and eye irritation . Proper handling and storage are necessary to ensure safety .

properties

IUPAC Name

[4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZIMUPKCKUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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